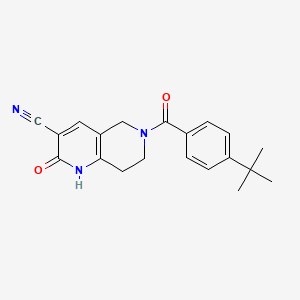

6-(4-(Tert-butyl)benzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

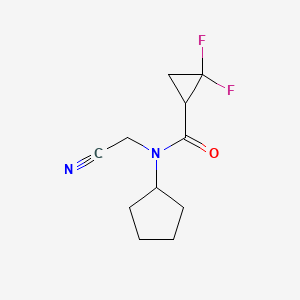

The compound is a derivative of naphthyridine, a nitrogen-containing heterocyclic compound, with additional functional groups including a tert-butylbenzoyl group and a carbonitrile group .

Molecular Structure Analysis

The molecular structure would be based on the naphthyridine core, which is a bicyclic compound consisting of two fused six-membered rings, each containing two nitrogen atoms and four carbon atoms. The tert-butylbenzoyl and carbonitrile groups would be attached at the 6 and 3 positions, respectively .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing carbonitrile group and the electron-donating tert-butylbenzoyl group. These groups could potentially make the compound more reactive towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbonitrile group could increase its polarity, potentially affecting its solubility in different solvents .科学的研究の応用

Synthesis and Chemical Reactivity

This compound is part of a broader class of chemicals that have been the focus of extensive synthetic and chemical reactivity studies. Research has explored base-mediated synthesis routes for related aminonaphthalenes and naphthyridines, highlighting efficient methods for generating these compounds. For instance, Singh et al. (2014) developed a base-promoted approach for synthesizing amino-aroyl and acetylnaphthalenes through [4+2] annulations, demonstrating the chemical versatility and potential applications of related structures in various fields, including materials science and pharmaceutical chemistry (Singh et al., 2014). Similarly, the work on electrophilic cyclization of iminoalkynes by Huang et al. (2002) provides insights into methodologies for constructing substituted isoquinolines and naphthyridines, showcasing the compound's relevance in synthetic organic chemistry (Huang et al., 2002).

Metal Complexation and Catalysis

Research into the formation of novel metal complexes, as reported by Zong and Thummel (2005), illustrates the compound's potential application in catalysis and materials science. Their work on synthesizing dinuclear complexes with potential for water oxidation highlights the role of similar compounds in developing new catalysts for environmental and industrial processes (Zong & Thummel, 2005).

Drug Development and Biochemical Research

While the specific compound has not been directly linked to pharmaceutical applications, related naphthyridine derivatives have been investigated for their bioactive properties. For example, the synthesis and characterization of benzochromene derivatives by Ahagh et al. (2019) reveal the anti-proliferative properties of these compounds, suggesting a potential avenue for drug development in cancer treatment. Their study demonstrates the importance of structural analogs in exploring new therapeutics (Ahagh et al., 2019).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-(4-tert-butylbenzoyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-20(2,3)16-6-4-13(5-7-16)19(25)23-9-8-17-15(12-23)10-14(11-21)18(24)22-17/h4-7,10H,8-9,12H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGUKBCINTWTBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-[(4-tert-butylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-4-methylbenzenesulfonamide](/img/structure/B2768226.png)

![N-methyl-2-{[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2768228.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one](/img/structure/B2768229.png)

![N-[(3S,4R)-4-Methyl-1-(1-methylbenzotriazole-5-carbonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2768232.png)

![2-((4-Bromophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2768233.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2768235.png)

![N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide](/img/structure/B2768240.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2768241.png)

![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2768242.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2768246.png)